
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one is a synthetic compound that features both indole and morpholine moieties. Indole derivatives are known for their significant biological activities, while morpholine rings are commonly found in various pharmaceuticals. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug development.
準備方法
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization.
Coupling of Indole and Morpholine Moieties: The final step involves coupling the indole and morpholine moieties through a suitable linker, such as a propanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using boron hydrides to form 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include palladium(II) acetate, triethylamine, and various solvents like toluene and acetonitrile . Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
科学的研究の応用
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one can be compared with other indole and morpholine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share the indole moiety but differ in their biological activities and applications.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid share the morpholine ring but have different chemical properties and uses.
The uniqueness of this compound lies in its combination of both indole and morpholine moieties, providing a versatile scaffold for developing new compounds with diverse biological activities.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(6-7-16-9-11-19-12-10-16)17-8-5-13-3-1-2-4-14(13)17/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZFSREAHJMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

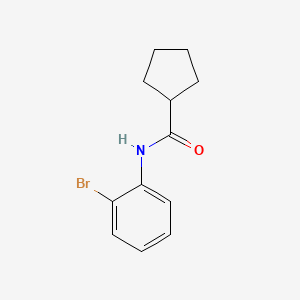
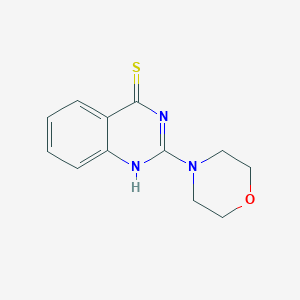
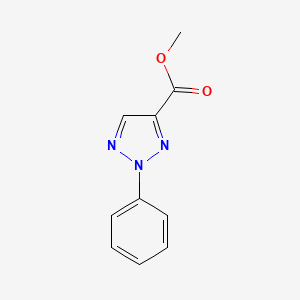
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6747590.png)

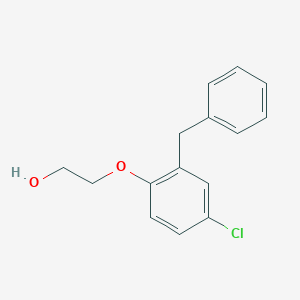
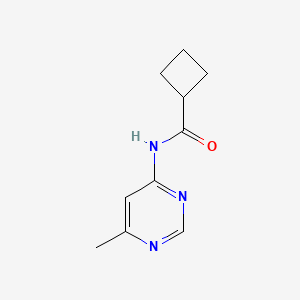
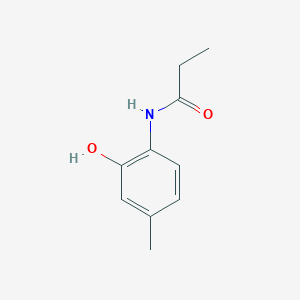
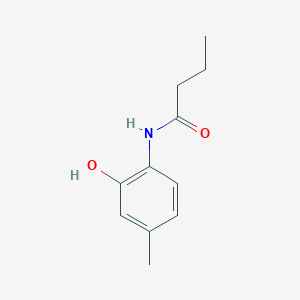
![(2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6747627.png)



